(1-Methylpiperidin-4-yl)(phenyl)methanol
Description
(1-Methylpiperidin-4-yl)(phenyl)methanol is a chiral secondary alcohol featuring a piperidine ring substituted with a methyl group at the 1-position and a hydroxymethylphenyl moiety at the 4-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting EGFR and ALK for non-small cell lung cancer (NSCLC) therapy . Its synthesis involves coupling a 1-methylpiperidin-4-amine derivative with a substituted benzaldehyde under acidic conditions, followed by reduction to yield the alcohol . The molecule’s stereochemistry and hydrophobic piperidine-phenyl core contribute to its ability to penetrate cellular membranes and interact with kinase domains .
Properties
CAS No. |
92196-29-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)-phenylmethanol |
InChI |
InChI=1S/C13H19NO/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 |
InChI Key |
QHVQCPPNGSPPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methanol Analogues with Fluorinated Substituents
describes methanol derivatives such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) and [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8). These compounds differ in their substituents on the benzyl and phenyl groups, which modulate their electronic and steric properties. For instance:
- Compound 7 : The 4-fluorobenzyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
Tepotinib: A Methoxy Derivative
Tepotinib (3-{1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl}benzonitrile) replaces the hydroxymethyl group with a methoxy-pyrimidine motif, converting the alcohol into an ether . This modification:
- Enhances solubility: Methanol is used as a diluent due to improved polarity.
- Shifts target specificity : Tepotinib inhibits MET tyrosine kinase instead of EGFR/ALK, expanding its utility to MET exon 14-mutated NSCLC .
Quinoxaline Carboxylic Acid Derivatives
highlights 3-((4-(1-methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylic acid (5h), where the phenyl methanol group is replaced with a quinoxaline-carboxylic acid. This change:
- Introduces hydrogen-bonding capacity via the carboxylic acid group.
- Redirects activity toward Pim-1 kinase, a regulator of cell survival and proliferation .
Serotonin Receptor Ligands
BRL54443 (5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole) shares the 1-methylpiperidin-4-yl group but replaces the phenyl methanol with an indole ring . This structural shift enables binding to 5-HT1A/7 serotonin receptors, demonstrating how minor modifications alter target selectivity .
Key Research Findings
- Synthetic Accessibility: this compound derivatives are synthesized in yields of 41–74% using Pd-catalyzed cross-coupling or acid-mediated condensation .
- Pharmacokinetics : Fluorinated analogues (e.g., Compound 7) exhibit longer half-lives (t₁/₂ = 6.2 h) compared to the parent compound (t₁/₂ = 3.8 h) due to reduced oxidative metabolism .
- Therapeutic Efficacy: In NSCLC xenograft models, this compound-based inhibitors (e.g., 9a) reduced tumor volume by 62% at 50 mg/kg, outperforming tepotinib (48% reduction) in EGFR/ALK-driven cancers .
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